molecular formula C11H12N2O2 B2670707 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one CAS No. 878208-96-9

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one

Cat. No.: B2670707
CAS No.: 878208-96-9
M. Wt: 204.229
InChI Key: VEGIRZSHPCPZAD-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is an organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-phenyl-2-oxoacetohydrazide with ethyl bromoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the isoxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: Another heterocyclic compound with similar bioactive properties.

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group and has similar applications in medicinal chemistry.

Uniqueness

4-(2-Aminoethyl)-3-phenylisoxazol-5(2H)-one is unique due to its isoxazole ring structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(2-aminoethyl)-3-phenyl-2H-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c12-7-6-9-10(13-15-11(9)14)8-4-2-1-3-5-8/h1-5,13H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGIRZSHPCPZAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)ON2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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